LXE408
CAS No.: 1799330-15-6
Cat. No.: VC13804285
Molecular Formula: C23H18FN7O2
Molecular Weight: 443.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1799330-15-6 |
---|---|
Molecular Formula | C23H18FN7O2 |
Molecular Weight | 443.4 g/mol |
IUPAC Name | N-[4-fluoro-3-[6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Standard InChI | InChI=1S/C23H18FN7O2/c1-12-5-4-8-25-19(12)15-10-26-23-29-21(30-31(23)11-15)17-9-16(6-7-18(17)24)28-22(32)20-13(2)27-14(3)33-20/h4-11H,1-3H3,(H,28,32) |
Standard InChI Key | GNVVPYCWVLCWKV-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2 |
Canonical SMILES | CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2 |
Introduction
Discovery and Structural Optimization of LXE408
Lead Compound Identification and Scaffold Evolution
The discovery of LXE408 originated from efforts to optimize GNF6702, a first-in-class kinetoplastid proteasome inhibitor with cross-species activity against Leishmania, Trypanosoma cruzi, and Trypanosoma brucei . While GNF6702 demonstrated proof-of-concept efficacy, its high melting point (224°C) and limited solubility necessitated structural modifications to improve pharmaceutical properties . Systematic exploration of the R-group substituent on the triazine core identified methyl substitution (compound 1/LXE408) as optimal, balancing proteasome inhibition potency and physicochemical properties .
Table 1: Comparative Analysis of Proteasome Inhibitors
Compound | R Group | L. donovani Proteasome IC50 (μM) | L. donovani EC50 (μM) | Aqueous Solubility (μM) |
---|---|---|---|---|
LXE408 | Me | 0.04 | 0.04 | 17 |
GNF6702 | H | 0.035 | 0.02 | 10 |
Compound 3 | CHF2 | 0.06 | 0.11 | 21 |
The methyl group in LXE408 enhanced dissolution kinetics 5-fold compared to GNF6702 in fasted-state simulated intestinal fluid (73 μM vs. 14.6 μM at 16 min) . Crystallization screening identified a fumarate cocrystal form with improved stability and excipient compatibility, critical for formulation development .
Structural Basis of Proteasome Inhibition
Cryo-EM studies at 2.9 Å resolution revealed LXE408's unique binding mode within the Leishmania tarentolae proteasome β4/β5 subunit interface . Unlike competitive inhibitors (e.g., bortezomib), LXE408 occupies a hydrophobic pocket adjacent to the catalytic threonine residue, inducing conformational changes that allosterically suppress proteolytic activity . This noncompetitive mechanism underlies its >100-fold selectivity for kinetoplastid vs. human proteasomes, minimizing off-target effects .
Pharmacokinetic and Pharmacodynamic Profile
Preclinical Absorption and Distribution
LXE408 demonstrates favorable pharmacokinetics across species:
Table 2: Key Pharmacokinetic Parameters
Species | Dose (mg/kg) | Route | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) |
---|---|---|---|---|---|
Mouse | 5 IV, 20 PO | IV/PO | 3.3 | - | - |
Rat | 3 IV, 10 PO | IV/PO | 3.8 | 2.1 | 0.53 |
Dog | 0.3 IV, 1 PO | IV/PO | 3.8 | - | - |
Cynomolgus | 0.3 IV, 10 PO | IV/PO | 9.7 | - | - |
Oral bioavailability ranges from 31% (rat) to 67% (dog), with dose-proportional exposure up to 300 mg in humans . The blood-brain barrier penetration ratio (0.03 in mice) minimizes CNS toxicity risks .
Population Pharmacokinetic Modeling
Phase I data from 72 healthy volunteers informed a one-compartment model with zero-order absorption and linear elimination . Body weight-adjusted dosing (allometric scaling: CL/F ∝ BW^0.75, V/F ∝ BW) achieved consistent exposure across 45-90 kg individuals . Simulations predicted 65-100 mg QD as the efficacious human dose, though 300 mg QD was selected for Phase II to maximize therapeutic index .
Antiparasitic Efficacy in Preclinical Models
Visceral Leishmaniasis Clearance
In BALB/c mice infected with L. donovani, 8-day oral LXE408 (0.3-10 mg/kg BID) reduced liver parasite burden by 99.9% at 3 mg/kg, surpassing miltefosine's efficacy . Complete sterilization occurred at 10 mg/kg, with relapse-free cure observed 28 days post-treatment .
Cutaneous Leishmaniasis Activity
LXE408 (1-20 mg/kg BID) induced dose-dependent lesion resolution in L. major-infected mice . Histopathology showed re-epithelialization and absence of amastigotes at 10 mg/kg, comparable to amphotericin B .
Clinical Development and Future Directions
Ongoing Phase II Trial Design
The multicenter NCT05593666 study randomizes VL patients to:
-
LXE408 300 mg QD × 10 days
-
LXE408 150 mg BID × 10 days
-
Amphotericin B (control)
Primary endpoint: definitive cure at 6 months . Adaptive design allows dose adjustment based on interim PK/PD analysis .
Pediatric Formulation Development
Population PK modeling supports weight-band dosing for children ≥10 kg . Predicted doses:
-
10-14 kg: 50 mg QD
-
15-24 kg: 100 mg QD
-
25-34 kg: 150 mg QD
Palatable dispersible tablets are under development to enhance adherence in pediatric populations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume